molecular formula C11H18N5O13P3 B12332269 Guanosine 5'-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid

Guanosine 5'-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid

Cat. No.: B12332269
M. Wt: 521.21 g/mol
InChI Key: XAUHNSYTUCDBCT-XXWJQXOGSA-N
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Description

Guanosine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid is a nucleoside triphosphate analogue. It is a derivative of guanosine monophosphate, where the phosphate group is substituted by a (beta,gamma-methylene)triphosphate group . This compound has a molecular formula of C11H18N5O13P3 and a molecular weight of 521.21 g/mol . It is used in various biochemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid involves the substitution of the phosphate group in guanosine monophosphate with a (beta,gamma-methylene)triphosphate group . The reaction conditions typically require a controlled environment with specific reagents to ensure the correct substitution and formation of the desired compound.

Industrial Production Methods

Industrial production of this compound is often carried out through microbial fermentation, where specific bacteria are used to convert sugars into the desired nucleotide analogue . This method is efficient and allows for large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized nucleotide analogues, while substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

Guanosine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of guanosine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. It acts as an analogue of guanosine triphosphate, influencing various biochemical processes such as:

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Guanosine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid is unique due to its (beta,gamma-methylene)triphosphate group, which imparts distinct biochemical properties and makes it a valuable tool in scientific research and industrial applications .

Properties

Molecular Formula

C11H18N5O13P3

Molecular Weight

521.21 g/mol

IUPAC Name

[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid

InChI

InChI=1S/C11H18N5O13P3/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22/h2,4-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,12,15,19)(H2,20,21,22)/t4-,5?,6-,7-,10-/m1/s1

InChI Key

XAUHNSYTUCDBCT-XXWJQXOGSA-N

Isomeric SMILES

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O

Origin of Product

United States

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